molecular formula C16H13NO3S B2735752 2-[4-(1,3-Benzothiazol-2-YL)phenoxy]propanoic acid CAS No. 67975-14-8

2-[4-(1,3-Benzothiazol-2-YL)phenoxy]propanoic acid

Cat. No.: B2735752
CAS No.: 67975-14-8
M. Wt: 299.34
InChI Key: MWPVGPUGWCAROK-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-Benzothiazol-2-YL)phenoxy]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reducing agents: Sodium borohydride (NaBH4)

    Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH)

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the benzothiazole ring .

Mechanism of Action

The mechanism of action of 2-[4-(1,3-Benzothiazol-2-YL)phenoxy]propanoic acid involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[4-(1,3-Benzothiazol-2-YL)phenoxy]propanoic acid include:

  • 2-[4-(6-Chlorobenzothiazol-2-YL)phenoxy]propanoic acid
  • 2-[4-(2-Benzothiazolyl)phenoxy]propanoic acid

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern on the benzothiazole ring, which can influence its reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[4-(1,3-benzothiazol-2-yl)phenoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3S/c1-10(16(18)19)20-12-8-6-11(7-9-12)15-17-13-4-2-3-5-14(13)21-15/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPVGPUGWCAROK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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